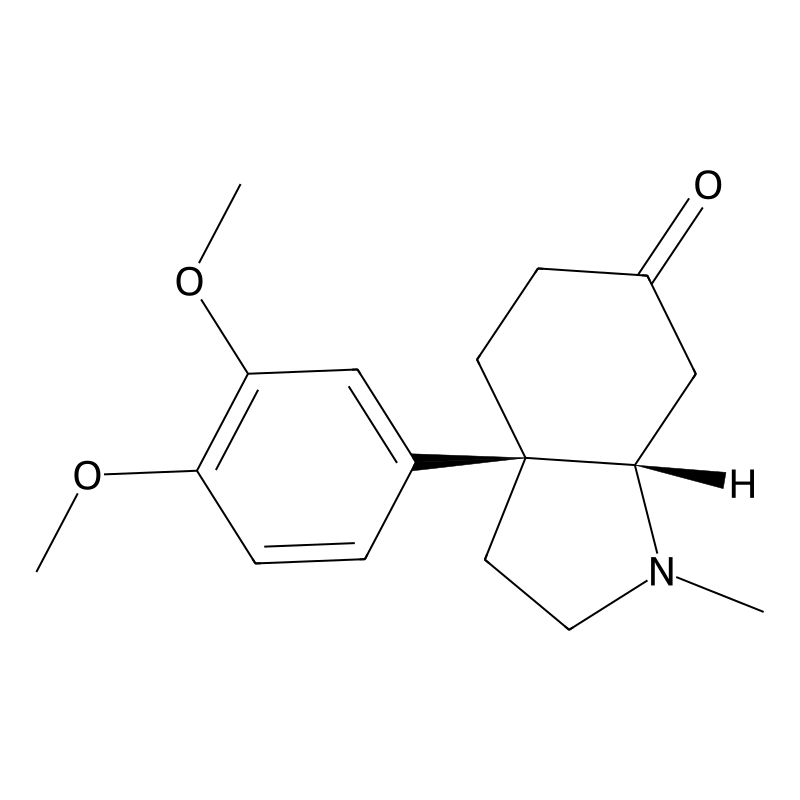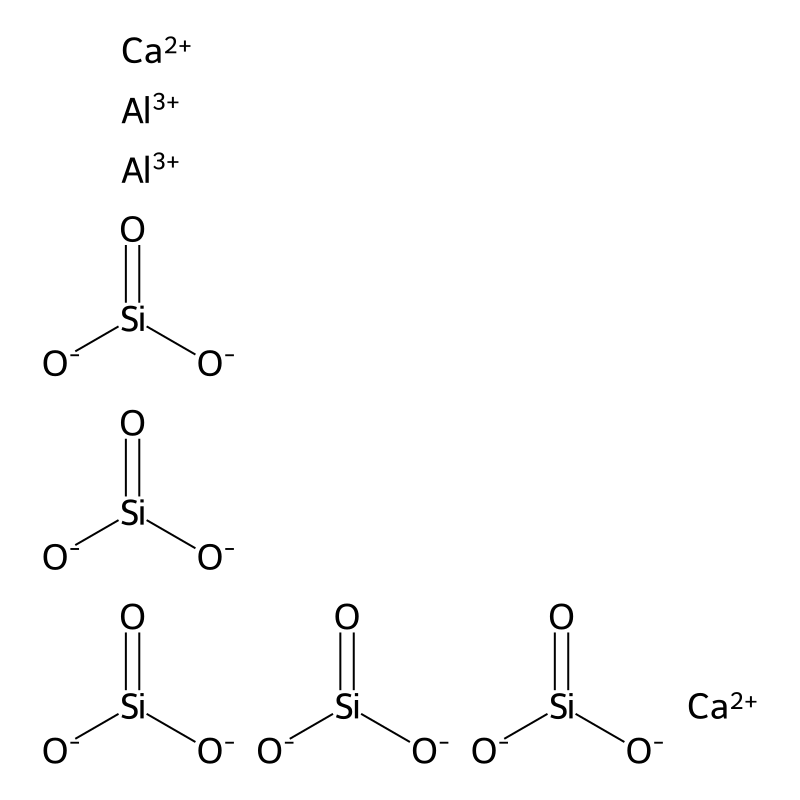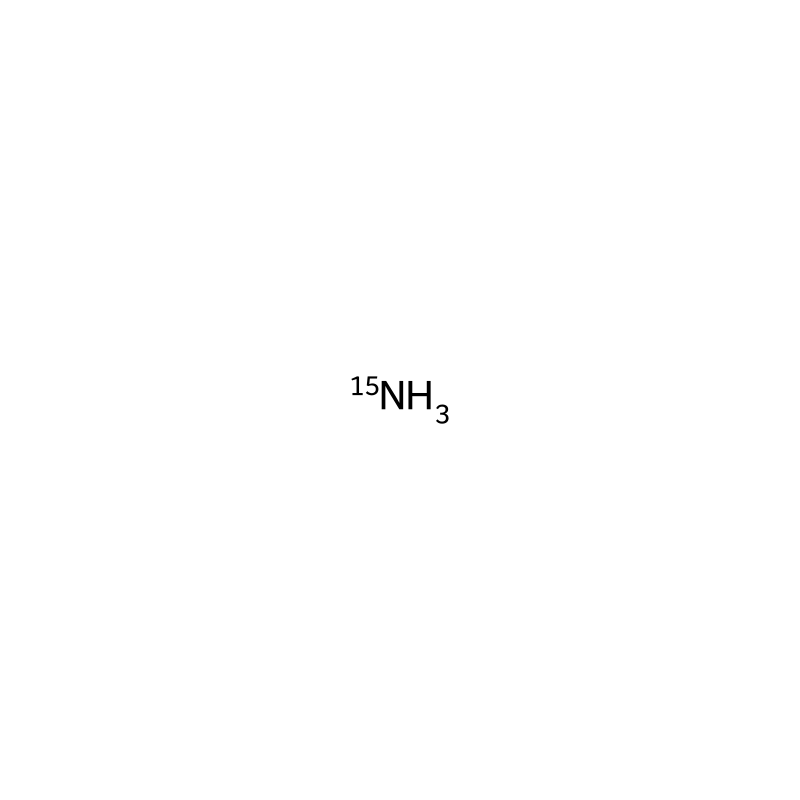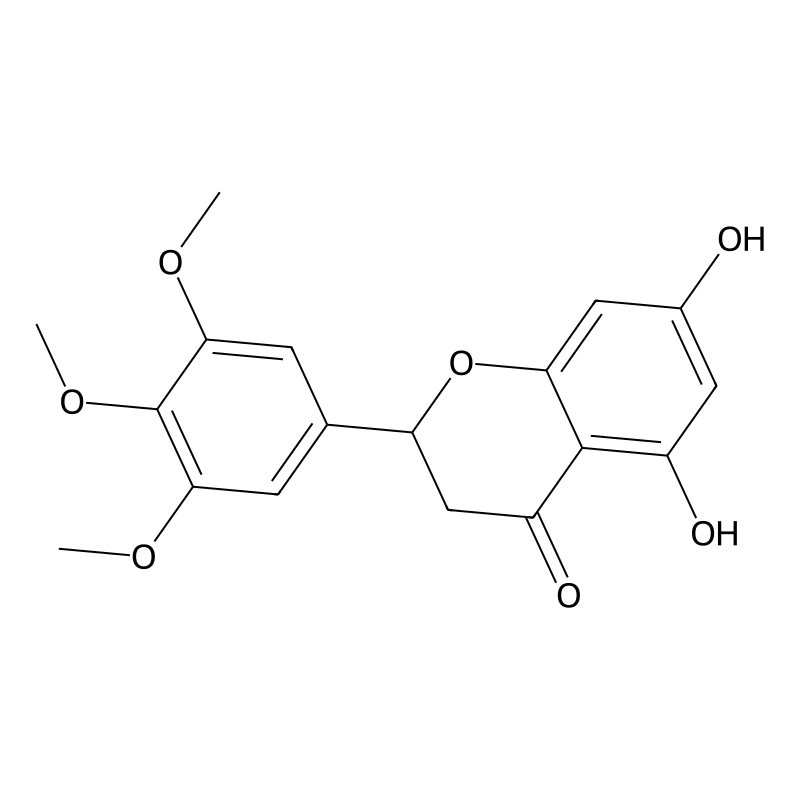Praseodymium chloride
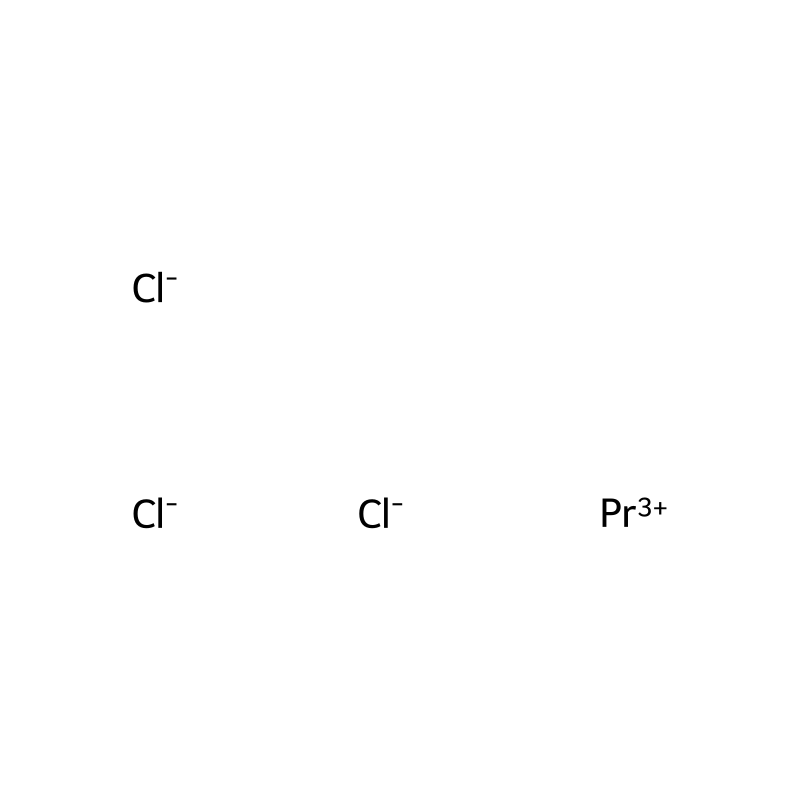
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electronic Properties of Carbon Nanotubes
Scientific Field: Materials Science
Application Summary: Praseodymium Chloride (PrCl3) is used in experimental and theoretical studies on the electronic properties of single-walled carbon nanotubes (SWCNTs).
Methods of Application: PrCl3 was encapsulated into channels of 1.4 nm diameter SWCNTs by a capillary filling method.
Manufacturing of High-Strength Alloys
Scientific Field: Metallurgy
Application Summary: Praseodymium Chloride is used in the manufacturing of high-strength alloys for aircraft engines.
Production of Special Glasses and Ceramics
Scientific Field: Ceramics Engineering
Application Summary: Praseodymium Chloride is used in the production of special glasses and ceramics.
Dopant in Fiber Optics and Laser Materials
Scientific Field: Optical Engineering
Application Summary: Praseodymium Chloride is used as a dopant in fiber optics and laser materials.
Preparation of Praseodymium Salts
Scientific Field: Inorganic Chemistry
Application Summary: Praseodymium Chloride is used as a starting point in the preparation of praseodymium salts.
Oxidation of Methane to Ethane
Scientific Field: Organic Chemistry
Application Summary: Praseodymium Chloride increases the activity of Pr6O11, which is used in the oxidation of methane to ethane.
Production of Metal Praseodymium
Application Summary: Praseodymium Chloride is used in producing metal praseodymium.
Production of Glass Ceramics
Application Summary: Praseodymium Chloride is used in the production of glass ceramics.
Production of Praseodymium Compounds
Application Summary: Praseodymium Chloride is used in the production of praseodymium compounds.
Colouring
Scientific Field: Dye and Pigment Chemistry
Application Summary: Praseodymium Chloride is used for colouring.
Praseodymium chloride, with the chemical formula PrCl₃, is an inorganic compound belonging to the group of lanthanide trichlorides. It exists in both anhydrous and hydrated forms, typically appearing as a blue-green solid that can absorb moisture from the air, transforming into a light green heptahydrate. This compound is notable for its Lewis acidity, classified as "hard" according to the Hard and Soft Acids and Bases (HSAB) theory, which influences its reactivity and interaction with other substances .
Several methods exist for synthesizing praseodymium chloride:
- Direct Chlorination: The most common method involves reacting praseodymium metal with hydrogen chloride gas at elevated temperatures .
- Chlorination of Praseodymium Oxide: Another method includes sintering praseodymium oxide (Pr₆O₁₁) with ammonium chloride (NH₄Cl) at high temperatures:
- Hydration: Hydrated forms can be prepared by treating praseodymium carbonate with hydrochloric acid, yielding various hydrated salts depending on the conditions .
Research into interaction studies involving praseodymium chloride primarily focuses on its Lewis acidity and ability to form complexes. For instance, it can form stable complexes with potassium chloride, leading to interesting optical and magnetic properties. Additionally, its interactions with various anions in solution allow for the preparation of numerous insoluble compounds, showcasing its utility in synthetic chemistry .
Similar Compounds: Comparison with Other Compounds
Praseodymium chloride is part of a broader category of lanthanide halides. Here are some similar compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Neodymium(III) Chloride | NdCl₃ | Similar reactivity but different magnetic properties |
| Samarium(III) Chloride | SmCl₃ | Exhibits strong magnetic behavior |
| Cerium(III) Chloride | CeCl₃ | Known for its catalytic properties |
| Lanthanum(III) Chloride | LaCl₃ | Often used in glass manufacturing |
Uniqueness of Praseodymium Chloride
What sets praseodymium chloride apart is its specific optical and magnetic characteristics that are influenced by praseodymium's electronic configuration. Additionally, its ability to form stable complexes and its role in catalysis highlight its distinctiveness among similar compounds .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
Wikipedia
General Manufacturing Information
Petroleum refineries
Praseodymium chloride (PrCl3): ACTIVE
